molecular formula C5H11ClFN B1406408 (R)-3-(Fluoromethyl)pyrrolidine hydrochloride CAS No. 1443983-87-6

(R)-3-(Fluoromethyl)pyrrolidine hydrochloride

Cat. No. B1406408
M. Wt: 139.6 g/mol
InChI Key: YJLVCUNOYYRZMV-JEDNCBNOSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves the metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline . This produces the pyrrolinium moiety that serves as the unprecedented polar head of the mesogens .


Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is typically characterized by a partially unsaturated pyrrolidine ring . The exact structure of “®-3-(Fluoromethyl)pyrrolidine hydrochloride” would need to be determined through methods such as NMR, HPLC, LC-MS, UPLC & more .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives can be complex and varied. For instance, the metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline, produces the pyrrolinium moiety . More specific reactions would depend on the exact structure and conditions.

Scientific Research Applications

Chemosensor Development

  • (R)-3-(Fluoromethyl)pyrrolidine hydrochloride derivatives have been used in developing chemosensors. For instance, a pyrrolidine constrained bipyridyl-dansyl (ionophore-fluorophore) conjugate with triazole linker was synthesized through click chemistry. This compound serves as a selective ratiometric and colorimetric chemosensor for Al(3+) based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).

Pharmaceutical Intermediate Synthesis

  • Pyrrolidine derivatives are key intermediates in pharmaceutical synthesis. For example, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a derivative, is essential in preparing PF-00951966, a fluoroquinolone antibiotic for treating community-acquired respiratory tract infections, including multidrug-resistant organisms (Lall et al., 2012).

Conformational Analysis in Medicinal Chemistry

  • The fluorination and hydroxylation of proline, which involves the pyrrolidine ring, alter its pucker and amide bond ratio. This affects the molecular recognition of proline-containing molecules by biological systems. Such modifications are significant in medicinal and biological chemistry (Testa et al., 2018).

Green Chemistry Applications

  • Pyrrolidine compounds are also utilized in green chemistry. For instance, an efficient method for the decarboxylation of trans-4-hydroxy-proline in flow was developed, providing access to (R)-pyrrolidin-3-ol hydrochloride, showcasing a fossil fuel and ammonia-free alternative for amine production (Pilkington et al., 2021).

Heterocyclic Organic Compound Synthesis

  • Pyrrolidines, important heterocyclic organic compounds, show biological effects and are used in medicine and industry, for example, as dyes or agrochemical substances. They are synthesized in various reactions, such as [3+2] cycloadditions (Żmigrodzka et al., 2022).

Molecular Dynamics and Reactivity Studies

  • Derivatives like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) have been synthesized and studied for their reactive properties, utilizing DFT calculations and molecular dynamics simulations. These studies are crucial for understanding molecule reactivity in different environments (Murthy et al., 2017).

properties

IUPAC Name

(3R)-3-(fluoromethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLVCUNOYYRZMV-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1CF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(Fluoromethyl)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(Fluoromethyl)pyrrolidine hydrochloride
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(R)-3-(Fluoromethyl)pyrrolidine hydrochloride
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(R)-3-(Fluoromethyl)pyrrolidine hydrochloride
Reactant of Route 4
(R)-3-(Fluoromethyl)pyrrolidine hydrochloride
Reactant of Route 5
(R)-3-(Fluoromethyl)pyrrolidine hydrochloride
Reactant of Route 6
(R)-3-(Fluoromethyl)pyrrolidine hydrochloride

Citations

For This Compound
2
Citations
Y Lu, LM Gutgesell, R Xiong, J Zhao, Y Li… - Journal of medicinal …, 2019 - ACS Publications
The clinical steroidal selective estrogen receptor (ER) degrader (SERD), fulvestrant, is effective in metastatic breast cancer, but limited by poor pharmacokinetics, prompting the …
Number of citations: 33 pubs.acs.org
Y Lu - 2019 - search.proquest.com
Estrogen receptors (ERs) are nuclear hormone receptors and regulate many target genes associated with cell survival, growth and development. ERs act as transcription factors and …
Number of citations: 2 search.proquest.com

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